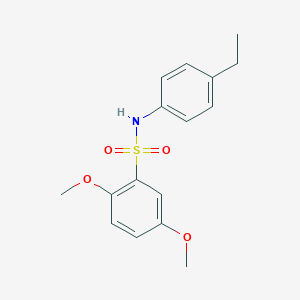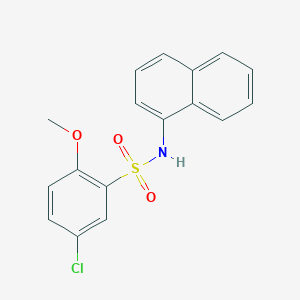![molecular formula C23H12N2O7 B229229 4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TBOA and is a potent inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. In
Wirkmechanismus
TBOA is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain and is responsible for removing the majority of glutamate from the synaptic cleft. By inhibiting EAAT2, TBOA increases the levels of glutamate in the synaptic cleft, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBOA are complex and depend on the dose and duration of treatment. In general, TBOA has been shown to increase the levels of extracellular glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to alter the expression of glutamate receptors and other proteins involved in glutamate signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBOA is its potency as an inhibitor of glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in the brain. However, TBOA has some limitations for lab experiments. It is highly toxic and must be used with caution. Additionally, TBOA has a short half-life and must be administered continuously to maintain its inhibitory effects.
Zukünftige Richtungen
There are many potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters, which could be used to study the role of specific transporters in the brain. Another area of interest is the use of TBOA as a tool to study the role of glutamate transporters in disease states, such as Alzheimer's disease and epilepsy. Finally, TBOA could be used as a starting point for the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of TBOA involves the reaction of 5-nitrosalicylic acid with phthalic anhydride in the presence of a catalyst. This reaction yields the intermediate compound 5-nitrosalicylic acid phthalic anhydride diester, which is then reacted with 2,2'-biindoline-5,5'-dione to produce TBOA. This synthesis method has been optimized to yield high purity TBOA with a high yield.
Wissenschaftliche Forschungsanwendungen
TBOA has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where TBOA has been used as a tool to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for preventing excitotoxicity.
Eigenschaften
Molekularformel |
C23H12N2O7 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H12N2O7/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)32-13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31) |
InChI-Schlüssel |
MZEJKMRRMPMIPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)






